3-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
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Overview
Description
3-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound that features a nitrobenzyl group, a methyl group, and a pyrroloquinoline moiety
Preparation Methods
The synthesis of 3-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzyl ring.
Esterification: Formation of the ester bond between the benzoic acid derivative and the alcohol group.
Cyclization: Formation of the pyrroloquinoline ring system.
Industrial production methods may involve optimization of these steps to increase yield and purity. For example, the use of catalysts and specific reaction conditions such as temperature and pressure can be adjusted to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrroloquinoline moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other nitrobenzyl derivatives and pyrroloquinoline-based molecules
Some similar compounds include:
3-nitrobenzyl alcohol: Used in mass spectrometry and as a liquid matrix for fast atom bombardment.
3-methyl-4-nitrobenzoic acid: An intermediate in the synthesis of telmisartan, used to treat hypertension.
Properties
Molecular Formula |
C27H19N3O6 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(3-nitrophenyl)methyl 4-methyl-3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C27H19N3O6/c1-15-10-11-18(27(33)36-14-17-6-5-7-19(12-17)30(34)35)13-22(15)29-25(31)23-16(2)28-21-9-4-3-8-20(21)24(23)26(29)32/h3-13H,14H2,1-2H3 |
InChI Key |
IRGMPHJOFPMHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C |
Origin of Product |
United States |
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